molecular formula C19H16O5 B11976038 (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid

(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid

Cat. No.: B11976038
M. Wt: 324.3 g/mol
InChI Key: XSDFWTIKVXKOGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid typically involves the coupling of 2-ethylbenzofuran-3-carbonyl chloride with 4-hydroxyphenoxyacetic acid under basic conditions . The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can intercalate with DNA, potentially inhibiting DNA replication and transcription . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((2-Ethyl-1-benzofuran-3-YL)carbonyl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-[4-(2-ethyl-1-benzofuran-3-carbonyl)phenoxy]acetic acid

InChI

InChI=1S/C19H16O5/c1-2-15-18(14-5-3-4-6-16(14)24-15)19(22)12-7-9-13(10-8-12)23-11-17(20)21/h3-10H,2,11H2,1H3,(H,20,21)

InChI Key

XSDFWTIKVXKOGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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